molecular formula C12H21NO4 B2697967 Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate CAS No. 1909286-69-6

Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate

Cat. No. B2697967
CAS RN: 1909286-69-6
M. Wt: 243.303
InChI Key: CTIQWEXQRFSHLG-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate” is likely a complex organic molecule. It appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and several functional groups including a carboxylate, a ketone, and a tertiary butyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the introduction of the various functional groups. This could potentially be achieved through methods such as nucleophilic substitution, elimination reactions, or radical substitution .


Molecular Structure Analysis

The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrrolidine ring and the various functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxylate group could potentially undergo reactions such as esterification or decarboxylation, while the ketone group could undergo reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by factors such as its molecular structure and the nature of its functional groups .

Scientific Research Applications

Metabolic Pathways and Drug Development

The compound has been studied for its metabolic pathways, particularly in the context of drug development. For instance, research on CP-533,536, which includes a tert-butyl moiety, highlights the in vitro metabolism by cytochrome P450s leading to major metabolic pathways including oxidation and N-dealkylation. Such studies are crucial for understanding the metabolic fate of drug candidates (C. Prakash et al., 2008).

Synthetic Organic Chemistry

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which are useful in synthesizing 5-substituted pyrroles. These findings contribute to the synthesis of complex organic molecules like prodigiosin (H. Wasserman et al., 2004).

Molecular Structure and Characterization

Studies on compounds with similar tert-butyl groups have revealed intricate details about their molecular structure, crystal formation, and hydrogen bonding patterns. For example, research on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provided insights into its cyclic amino acid ester structure through X-ray diffraction analysis (T. Moriguchi et al., 2014).

Photocatalysis and Radical Chemistry

Photoredox-catalyzed reactions involving tert-butyl groups have been explored for creating aminated chromones, showcasing a novel cascade pathway. Such methodologies broaden the applications of photocatalysis in organic synthesis (Zhi-Wei Wang et al., 2022).

Enzymatic and Catalytic Studies

Research into the enzymatic C-demethylation of certain compounds with tert-butyl groups has shed light on the mechanisms underlying drug metabolism. These studies provide a basis for understanding how drugs are processed in the body and the role of enzymes in these pathways (H. Yoo et al., 2008).

Synthesis and Characterization

Synthetic routes and characterization of compounds containing tert-butyl groups, such as the synthesis of RNA using 2'-O-DTM protection, highlight the versatility of tert-butyl groups in protecting sensitive functional groups during chemical reactions (A. Semenyuk et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the nature of its functional groups. For example, if this compound were a drug, it might interact with biological molecules in specific ways based on its shape and the properties of its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its functional groups. For example, some functional groups can make a compound toxic or flammable .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and investigating its properties and reactivity in more detail .

properties

IUPAC Name

tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-7(2)10-8(14)6-9(15)13(10)11(16)17-12(3,4)5/h7-8,10,14H,6H2,1-5H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIQWEXQRFSHLG-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CC(=O)N1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@@H](CC(=O)N1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.